(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a complex organic compound that features a unique combination of benzodioxin and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin and pyrazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one: shares structural similarities with other benzodioxin and pyrazole derivatives.
Benzodioxin derivatives: These compounds are known for their potential biological activities and are used in medicinal chemistry.
Pyrazole derivatives: These compounds are widely studied for their pharmacological properties, including anti-inflammatory and anticancer effects.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H19N3O3/c1-3-20-12(2)14(11-19-20)15(21)6-7-18-13-4-5-16-17(10-13)23-9-8-22-16/h4-7,10-11,18H,3,8-9H2,1-2H3/b7-6+ |
InChI Key |
AFMCMNLGFXCDBO-VOTSOKGWSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)/C=C/NC2=CC3=C(C=C2)OCCO3)C |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CNC2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
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